molecular formula C12H10ClN3O B12910496 2-Chloro-5-(5-ethyl-1,3-oxazol-2-yl)-6-methylnicotinonitrile CAS No. 898229-16-8

2-Chloro-5-(5-ethyl-1,3-oxazol-2-yl)-6-methylnicotinonitrile

Katalognummer: B12910496
CAS-Nummer: 898229-16-8
Molekulargewicht: 247.68 g/mol
InChI-Schlüssel: BEOWPMICMGZPPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-(5-ethyl-1,3-oxazol-2-yl)-6-methylnicotinonitrile is a chemical compound with a complex structure that includes a chloro group, an oxazole ring, and a nicotinonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(5-ethyl-1,3-oxazol-2-yl)-6-methylnicotinonitrile typically involves multiple steps, starting from readily available precursors. The process may include the formation of the oxazole ring, followed by the introduction of the chloro and nicotinonitrile groups under specific reaction conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(5-ethyl-1,3-oxazol-2-yl)-6-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-(5-ethyl-1,3-oxazol-2-yl)-6-methylnicotinonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(5-ethyl-1,3-oxazol-2-yl)-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other nicotinonitrile derivatives and oxazole-containing molecules. These compounds may share structural similarities but differ in their specific functional groups and biological activities.

Uniqueness

2-Chloro-5-(5-ethyl-1,3-oxazol-2-yl)-6-methylnicotinonitrile is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Conclusion

This compound is a compound of significant interest in various scientific fields Its complex structure and potential applications make it a valuable subject for further research and development

Eigenschaften

CAS-Nummer

898229-16-8

Molekularformel

C12H10ClN3O

Molekulargewicht

247.68 g/mol

IUPAC-Name

2-chloro-5-(5-ethyl-1,3-oxazol-2-yl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C12H10ClN3O/c1-3-9-6-15-12(17-9)10-4-8(5-14)11(13)16-7(10)2/h4,6H,3H2,1-2H3

InChI-Schlüssel

BEOWPMICMGZPPE-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CN=C(O1)C2=C(N=C(C(=C2)C#N)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.